4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)-
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Overview
Description
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- is a complex organic compound with a unique structure that includes a methano bridge and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the phenylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The phenylsulfonyl group can participate in various binding interactions, while the isoindole core may interact with biological macromolecules. These interactions can influence pathways related to cellular signaling, enzyme activity, or other biological processes .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-isoindole-1,3(2H)-dione: This compound shares the isoindole core but lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide: Similar in structure but with different substituents, leading to varied applications and reactivity.
Uniqueness
The presence of the phenylsulfonyl group in 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- imparts unique chemical properties, such as increased polarity and potential for specific binding interactions. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Properties
CAS No. |
7500-02-9 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,13-4-2-1-3-5-13)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,11-12,14-15H,8-10H2 |
InChI Key |
AEYDHJVXYFTLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CN(C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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